4-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]morpholine
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Overview
Description
4-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]morpholine is a chemical compound with the molecular formula C10H19NO3 and a molecular weight of 201.26 g/mol . This compound features a morpholine ring substituted with a 2,2-dimethyl-1,3-dioxolane moiety, making it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 4-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]morpholine typically involves the reaction of morpholine with ®-2,2-dimethyl-1,3-dioxolane-4-methanol under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the morpholine ring or the dioxolane moiety can be substituted with other functional groups using appropriate reagents and conditions
Scientific Research Applications
4-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or a ligand for specific receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]morpholine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signaling pathways and exerting various biological effects .
Comparison with Similar Compounds
Similar compounds to 4-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]morpholine include:
Morpholine: A simpler analog without the dioxolane moiety, used widely in organic synthesis and as a solvent.
N-Methylmorpholine: A derivative with a methyl group on the nitrogen atom, used as a base catalyst in various chemical reactions.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
180959-54-0 |
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Molecular Formula |
C10H19NO3 |
Molecular Weight |
201.26 g/mol |
IUPAC Name |
4-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]morpholine |
InChI |
InChI=1S/C10H19NO3/c1-10(2)13-8-9(14-10)7-11-3-5-12-6-4-11/h9H,3-8H2,1-2H3/t9-/m0/s1 |
InChI Key |
ANRHASPMHMBCDM-VIFPVBQESA-N |
Isomeric SMILES |
CC1(OC[C@@H](O1)CN2CCOCC2)C |
Canonical SMILES |
CC1(OCC(O1)CN2CCOCC2)C |
Origin of Product |
United States |
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